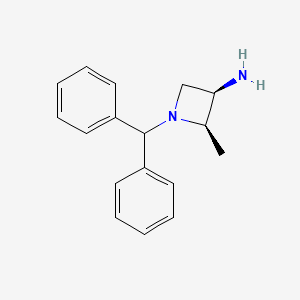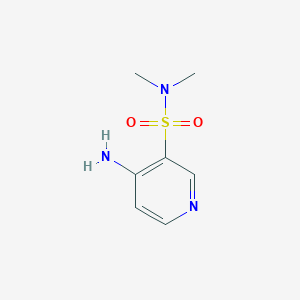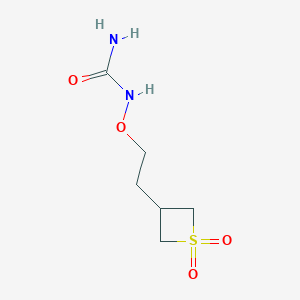
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea involves several steps. One common method includes the reaction of 1,1-dioxidothietan-3-yl with ethoxyurea under controlled conditions . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Aplicaciones Científicas De Investigación
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be used to study enzyme interactions and metabolic pathways . In medicine, this compound could be investigated for its potential therapeutic properties . Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea can be compared with other similar compounds, such as N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . These compounds share structural similarities but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific functional groups and the resulting properties .
Propiedades
Fórmula molecular |
C6H12N2O4S |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
2-(1,1-dioxothietan-3-yl)ethoxyurea |
InChI |
InChI=1S/C6H12N2O4S/c7-6(9)8-12-2-1-5-3-13(10,11)4-5/h5H,1-4H2,(H3,7,8,9) |
Clave InChI |
NBYPXQQUQBRGIC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)CCONC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


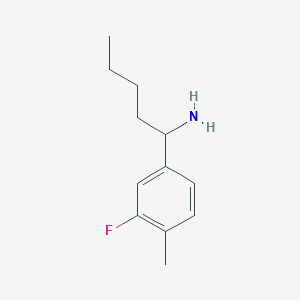
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
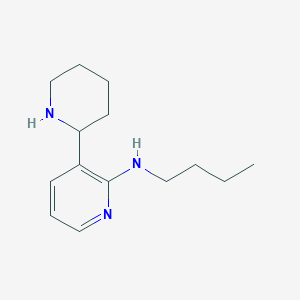

![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
![3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012376.png)

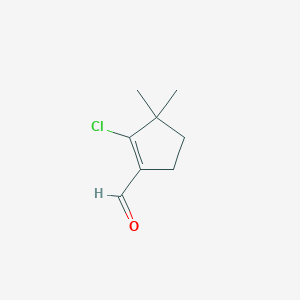
![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
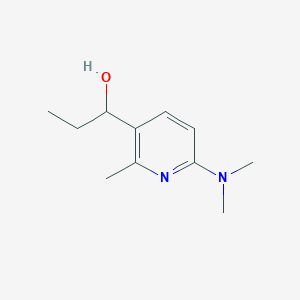
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)
